N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a synthetic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group, a fluorine atom, and a methyl group attached to the pyrazole ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound to form the pyrazole ring.
Substitution Reactions:
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or similar reagents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoropyrazol-5-yl)benzamide: Another pyrazole derivative with similar structural features.
N-(4-chloropyrazol-5-yl)benzamide: A chlorinated analog with comparable properties.
Uniqueness
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15ClFN5 |
---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN5.ClH/c1-3-16-10(11)8(7-13-16)6-12-9-4-5-15(2)14-9;/h4-5,7H,3,6H2,1-2H3,(H,12,14);1H |
InChI Key |
JLODAWJYZPAVAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=NN(C=C2)C)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.